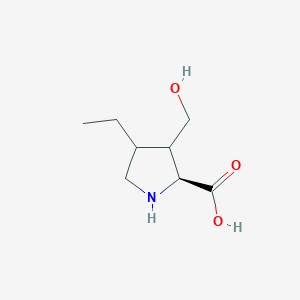
PROLINE, 4-ETHYL-3-(HYDROXYMETHYL)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PROLINE, 4-ETHYL-3-(HYDROXYMETHYL)- is a derivative of proline, an amino acid that plays a crucial role in protein synthesis. This compound is characterized by the presence of an ethyl group at the 4th position and a hydroxymethyl group at the 3rd position of the proline ring. It is a versatile compound with significant applications in various fields, including medicinal chemistry and organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of PROLINE, 4-ETHYL-3-(HYDROXYMETHYL)- can be achieved through several synthetic routes. One common method involves the alkylation of proline derivatives with ethyl halides under basic conditions. The hydroxymethyl group can be introduced through a hydroxymethylation reaction using formaldehyde and a suitable catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions
PROLINE, 4-ETHYL-3-(HYDROXYMETHYL)- undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The ethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of PROLINE, 4-ETHYL-3-(HYDROXYMETHYL)-, such as carboxylic acids, alcohols, and substituted proline derivatives .
Aplicaciones Científicas De Investigación
PROLINE, 4-ETHYL-3-(HYDROXYMETHYL)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in protein structure and function.
Medicine: It is explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the production of various chemicals and materials
Mecanismo De Acción
The mechanism of action of PROLINE, 4-ETHYL-3-(HYDROXYMETHYL)- involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding, influencing the compound’s binding affinity to proteins and enzymes. The ethyl group can affect the compound’s hydrophobic interactions, impacting its overall biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Proline: The parent compound, which lacks the ethyl and hydroxymethyl groups.
Methanoprolines: Analogues of proline with a bridged methylene group.
Substituted Prolines: Compounds with various substituents at different positions on the proline ring.
Uniqueness
PROLINE, 4-ETHYL-3-(HYDROXYMETHYL)- is unique due to the presence of both an ethyl group and a hydroxymethyl group, which confer distinct chemical and biological properties. These modifications can enhance the compound’s stability, reactivity, and potential therapeutic applications compared to other proline derivatives .
Propiedades
Número CAS |
102686-07-7 |
|---|---|
Fórmula molecular |
C8H15NO3 |
Peso molecular |
173.2096 |
Sinónimos |
Proline, 4-ethyl-3-(hydroxymethyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


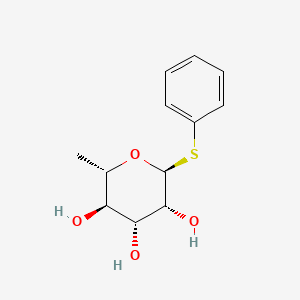


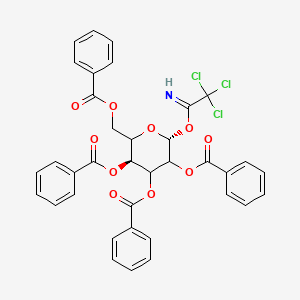
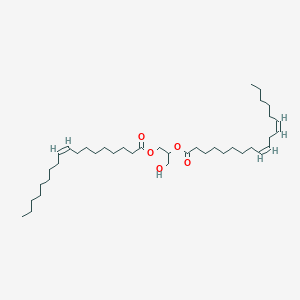
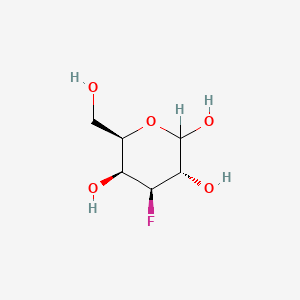
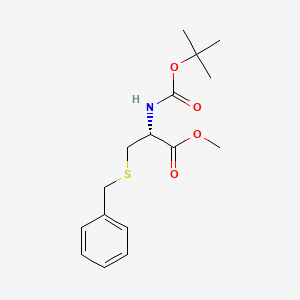
![Endo-3-amine-9-methyl-9-azabicyclo[3,3,1]nonane](/img/structure/B1140388.png)
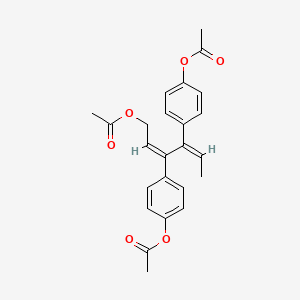
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-9,12-bis[[2-chloro-2-(chloro-lambda3-chloranylidene)ethoxy]carbonyloxy]-1-hydroxy-15-[(2R,3S)-2-hydroxy-3-[(1-hydroxy-2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B1140392.png)
![N-Des-t-boc-10-deacetyl-7,10-O-bis{[(2,2,2-trichloroethyl)oxy]carbonyl} Docetaxel](/img/structure/B1140393.png)

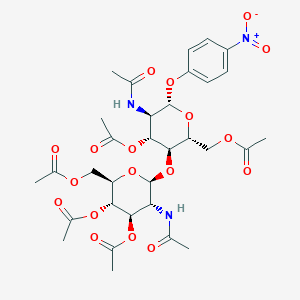
![(3Ar,4R,6S,6aS)-4-(6-amino-2-iodopurin-9-yl)-N-ethyl-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxamide](/img/structure/B1140397.png)
